5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid

Catalog No.
S6696611
CAS No.
1262010-50-3
M.F
C14H11ClO4S
M. Wt
310.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid

CAS Number

1262010-50-3

Product Name

5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid

IUPAC Name

3-chloro-5-(3-methylsulfonylphenyl)benzoic acid

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)

InChI Key

XUANEMPODAVZNY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% (abbreviated as CMB or CMPB), is a popular compound used in scientific research due to its various unique properties. This paper will explore the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CMB as a research compound.
CMB is a white or off-white crystalline powder that has a molecular formula of C15H12ClO4S and a molecular weight of 330. It is a benzoate derivative with the chemical name of 5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid. It was first synthesized in the 1980s by a group of chemists investigating the potential of benzoic acids in medicinal applications.
CMB has a melting point of around 220-223°C, making it a stable compound that can withstand high temperatures. It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but is only slightly soluble in water. The compound is relatively stable under both acidic and basic conditions but can be partially hydrolyzed under extreme acid or base conditions.
CMB can be synthesized through several methods, including the Friedel-Crafts reaction, Suzuki-Miyaura coupling reaction, and the Ullmann reaction. However, the most common method is through the Williamson ether synthesis method. This method involves reacting 5-chloro-2-hydroxybenzoic acid with 3-methylsulfonylphenol in the presence of a base, such as potassium carbonate. The resulting reaction mixture is then acidified to yield CMB.
The compound can be characterized through various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). NMR spectroscopy can provide information on the structure and purity of the compound, while IR spectroscopy can provide information on functional groups present in the compound. HPLC is used to analyze the purity and identity of the compound.
CMB can be analyzed using several techniques, including HPLC, Gas Chromatography (GC), and Mass Spectrometry (MS). HPLC is the most commonly used method for analyzing the purity and identity of CMB due to its high sensitivity and accuracy. GC and MS are used for detecting impurities and identifying unknown compounds.
CMB exhibits various biological properties, including anti-inflammatory, antipyretic, and analgesic effects. It inhibits the activity of cyclooxygenase and lipoxygenase, which are enzymes that play a crucial role in inflammation. CMB has also been found to inhibit the growth of cancer cells in vitro and in vivo.
CMB has been found to be relatively safe in scientific experiments, with no major side effects reported in animal models. However, it is essential to note that the compound has not been extensively studied for its toxicity in humans.
CMB has multiple applications in scientific experiments due to its unique properties. It is primarily used as a starting material for the synthesis of other compounds, such as drugs, in the pharmaceutical industry. It is also used as a standard reference compound to validate the performance of analytical methods in chemical analysis.
Currently, research on CMB is focused on its potential as an anti-inflammatory and cancer drug. Several studies have investigated the inhibitory effects of CMB on inflammation and cancer in vitro and in vivo, with promising results. However, more research is needed to determine the efficacy and safety of CMB in humans.
CMB has potential implications in several fields of research and industry, including pharmaceuticals, agriculture, and environmental science. In the pharmaceutical industry, CMB can be used as a starting material for the synthesis of other drugs. In agriculture, CMB can be used as a herbicide due to its inhibitory effects on plant growth. In environmental science, CMB can be used as a reference standard for the analysis of environmental pollutants.
Despite the promising results obtained from CMB research, several limitations still exist. One major limitation is the lack of safety data in humans. Future research is therefore needed to determine the safety and efficacy of CMB in humans. Other areas of future research include the development of more efficient methods for the synthesis of CMB, and the investigation of its potential as a drug for other diseases, such as Alzheimer's disease and Parkinson's disease.
for CMB research include:
1. Exploration of CMB as a potential drug for other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of the mechanism of action of CMB in cancer cells.
3. Development of more efficient and cost-effective methods for the synthesis of CMB.
4. Study of the pharmacokinetics and pharmacodynamics of CMB in humans.
5. Investigation of the effect of CMB on other enzymes and pathways involved in inflammation.
6. Investigation of the potential of CMB as a herbicide and pesticide.
7. Study of the effect of CMB on soil and plant health in agriculture.
8. Investigation of the potential of CMB as a reference standard for the analysis of environmental pollutants.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

310.0066577 g/mol

Monoisotopic Mass

310.0066577 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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